molecular formula C14H21N5O3 B12266058 N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12266058
M. Wt: 307.35 g/mol
InChI Key: UFKKIMAINYKLAO-UHFFFAOYSA-N
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Description

N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that belongs to the class of triazine derivatives This compound is known for its unique chemical structure, which includes a triazine ring, a piperidine ring, and a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with piperidine under controlled conditions to form the intermediate compound. This intermediate is then reacted with cyclopropanecarboxylic acid to yield the final product. The reaction conditions often require the use of solvents such as tetrahydrofuran and catalysts to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a coupling reagent in peptide synthesis and as a catalyst in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials and polymers with unique properties

Mechanism of Action

The mechanism of action of N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The triazine ring is known to interact with nucleophilic sites in biological molecules, leading to the formation of stable adducts. This interaction can inhibit the activity of enzymes or disrupt cellular processes, resulting in the compound’s bioactivity. The piperidine ring and cyclopropane carboxamide group contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its combination of a triazine ring, piperidine ring, and cyclopropane carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C14H21N5O3

Molecular Weight

307.35 g/mol

IUPAC Name

N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C14H21N5O3/c1-21-13-16-12(17-14(18-13)22-2)19-7-3-4-10(8-19)15-11(20)9-5-6-9/h9-10H,3-8H2,1-2H3,(H,15,20)

InChI Key

UFKKIMAINYKLAO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC(C2)NC(=O)C3CC3)OC

Origin of Product

United States

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